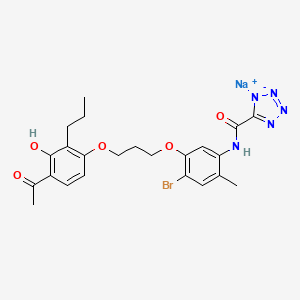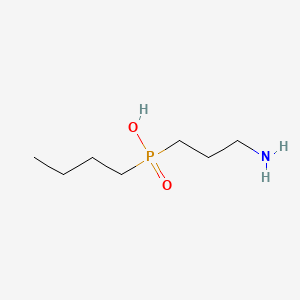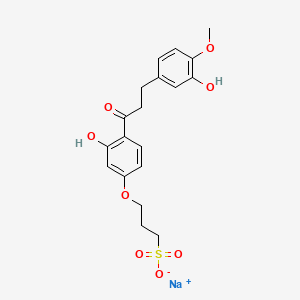
1-(2-Hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CH 401-Na is a bio-active chemical.
Aplicaciones Científicas De Investigación
Crystal Structure and Thermal Studies
- A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt, focused on its crystal structure, infrared spectrum, and thermal stability, highlighting its polymer-like nature and thermal decomposition characteristics (Kula, Mazur, & Rzączyńska, 2007).
Antioxidant Properties
- Research on diarylheptanoids, including sodium(5S,2E)-1,7-bis(4-hydroxyphenyl)-1-hydroxy-2-hepten-5-sulfonate, from the rhizomes of Zingiber officinale, has revealed their antioxidant activities, suggesting potential applications in health-related fields (Zhou et al., 2007).
Biotransformation Studies
- Biotransformations of similar compounds by fungi have been studied, leading to insights into sulfur oxidation and carbonyl reduction processes (Holland, Ihasz, & Lounsbery, 2002).
Protein Detection and Quantitation
- A study on tetraphenylethene-based fluorescent probes, including derivatives similar to the compound , has demonstrated potential applications in protein detection and quantification (Tong et al., 2007).
Solubility Modulation in Polymers
- Research on zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s, including derivatives with similarities to the compound, has explored how modifications in the molecular structure can affect solubility in water and aqueous salt solutions (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Functional Material Applications
- The synthesis and application of similar compounds, such as Oxiranemethanesulfonic acid sodium salt, have been reviewed, showing their utility in producing functional materials with diverse applications like gelling agents, emulsifiers, and photosensitive materials (Zheng-guo, 2005).
Bromophenol Derivatives Research
- Studies on bromophenol derivatives from Rhodomela confervoides, similar in structure to the compound, have been conducted, though they found these derivatives inactive against various cancer cell lines and microorganisms (Zhao et al., 2004).
Cyclopolymerization Studies
- Research on cyclopolymerization involving carboxybetaine monomers, similar to the compound, has revealed novel pH- and salt-responsive behaviors, indicating potential for diverse applications in polymer science (Thomas, Vasilieva, Armentrout, & McCormick, 2003).
Propiedades
Número CAS |
59881-19-5 |
|---|---|
Nombre del producto |
1-(2-Hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone sodium salt |
Fórmula molecular |
C19H21NaO8S |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
sodium;3-[3-hydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C19H22O8S.Na/c1-26-19-8-4-13(11-18(19)22)3-7-16(20)15-6-5-14(12-17(15)21)27-9-2-10-28(23,24)25;/h4-6,8,11-12,21-22H,2-3,7,9-10H2,1H3,(H,23,24,25);/q;+1/p-1 |
Clave InChI |
SXHXKSNDNBSAQM-UHFFFAOYSA-M |
SMILES isomérico |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[Na+] |
SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[Na+] |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
62796-38-7 (potassium salt) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(2-hydroxy-4-(3-sulfopropyloxy)phenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone, sodium salt CH 401-Na CH 401-Na, potassium salt CH-401-Na |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)

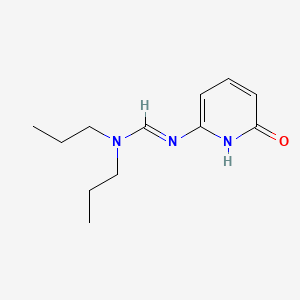
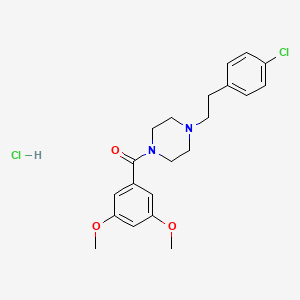
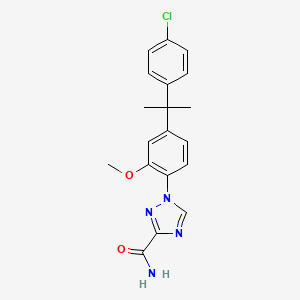
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)
